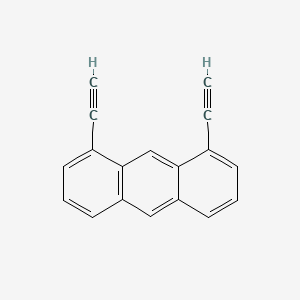![molecular formula C14H14S B14451053 1-[(But-3-en-2-yl)sulfanyl]naphthalene CAS No. 78680-09-8](/img/structure/B14451053.png)
1-[(But-3-en-2-yl)sulfanyl]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-3-en-2-yl)sulfanyl]naphthalene is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene itself is a polycyclic aromatic hydrocarbon composed of two fused benzene rings
Preparation Methods
The synthesis of 1-[(But-3-en-2-yl)sulfanyl]naphthalene can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with but-3-en-2-yl sulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[(But-3-en-2-yl)sulfanyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with hydrogen gas produces sulfides.
Scientific Research Applications
1-[(But-3-en-2-yl)sulfanyl]naphthalene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets may lead to the discovery of new treatments for diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(But-3-en-2-yl)sulfanyl]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the naphthalene ring can participate in π-π interactions with aromatic amino acids, further influencing protein function.
Comparison with Similar Compounds
1-[(But-3-en-2-yl)sulfanyl]naphthalene can be compared with other naphthalene derivatives, such as:
1-(Methylthio)naphthalene: Similar in structure but with a methylthio group instead of a but-3-en-2-yl sulfanyl group. This compound may have different reactivity and applications.
1-(Phenylthio)naphthalene:
1-(Butylthio)naphthalene: Features a butylthio group, which may result in variations in solubility and reactivity compared to this compound.
The uniqueness of this compound lies in its specific sulfanyl group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
78680-09-8 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-but-3-en-2-ylsulfanylnaphthalene |
InChI |
InChI=1S/C14H14S/c1-3-11(2)15-14-10-6-8-12-7-4-5-9-13(12)14/h3-11H,1H2,2H3 |
InChI Key |
WJHZMBGTDYSFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)SC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



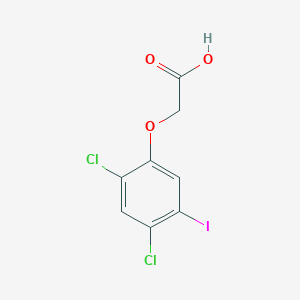
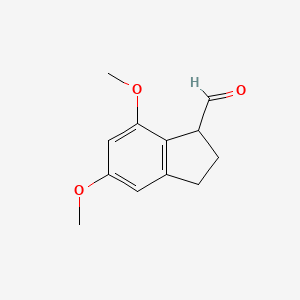
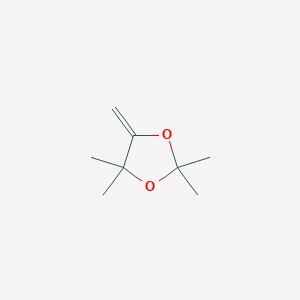


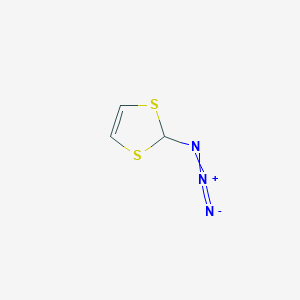
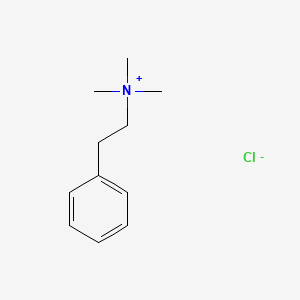
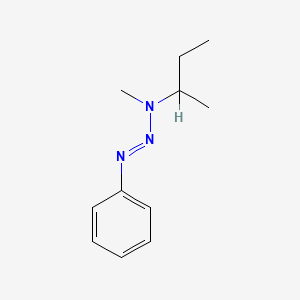


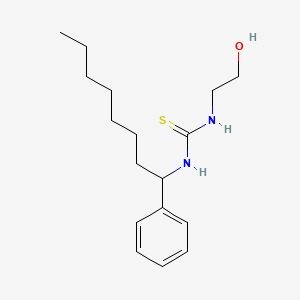
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
